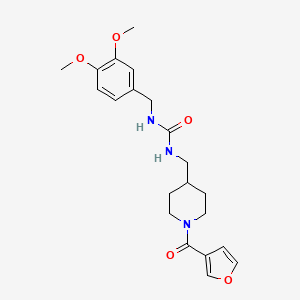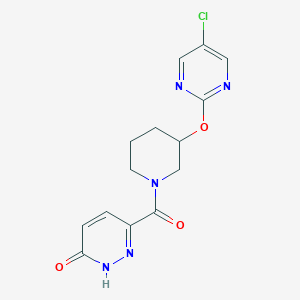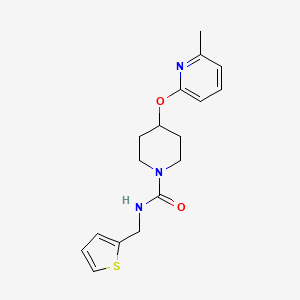![molecular formula C14H19ClN2O2 B2787156 benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride CAS No. 2227206-53-1](/img/structure/B2787156.png)
benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride is a synthetic organic compound with the molecular formula C14H19ClN2O2. It is known for its unique bicyclic structure, which includes a 3-azabicyclo[4.1.0]heptane moiety. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride typically involves the following steps:
Formation of the 3-azabicyclo[4.1.0]heptane core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,5-diene, under acidic or basic conditions.
Introduction of the carbamate group: The core structure is then reacted with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Hydrochloride salt formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: Researchers use it to probe the structure-activity relationships of bicyclic compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism by which benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include:
Neurotransmitter Receptors: The compound can bind to receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.
Ion Channels: The compound can affect the function of ion channels, altering neuronal excitability.
類似化合物との比較
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride can be compared with other bicyclic carbamates, such as:
Benzyl N-{3-azabicyclo[3.1.0]hexan-6-yl}carbamate: This compound has a smaller bicyclic ring system, which may affect its binding affinity and selectivity.
Benzyl N-{3-azabicyclo[5.1.0]octan-6-yl}carbamate: This compound has a larger bicyclic ring system, potentially leading to different pharmacokinetic properties.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
特性
IUPAC Name |
benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-10-11-4-2-1-3-5-11)16-14-6-7-15-9-12(14)8-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHCGGORLBRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2787075.png)

![N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2787080.png)


![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2787087.png)


![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2787093.png)

